molecular formula C5H13N B1353313 (R)-(-)-2-Amino-3-methylbutane CAS No. 34701-33-2

(R)-(-)-2-Amino-3-methylbutane

Cat. No.: B1353313
CAS No.: 34701-33-2
M. Wt: 87.16 g/mol
InChI Key: JOZZAIIGWFLONA-RXMQYKEDSA-N
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Description

®-(-)-2-Amino-3-methylbutane, also known as L-tert-leucine, is a chiral amine with the molecular formula C5H13N. It is an important compound in organic chemistry due to its role as a building block in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its unique stereochemistry, which makes it valuable in enantioselective synthesis.

Scientific Research Applications

®-(-)-2-Amino-3-methylbutane has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological and metabolic disorders.

    Industry: The compound is used in the production of agrochemicals, flavors, and fragrances due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(-)-2-Amino-3-methylbutane can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 3-methyl-2-butanone using a chiral catalyst. Another method includes the resolution of racemic mixtures using chiral acids or enzymes. The reaction conditions typically involve mild temperatures and pressures to ensure the preservation of the chiral integrity of the compound.

Industrial Production Methods

In industrial settings, ®-(-)-2-Amino-3-methylbutane is often produced through the fermentation of specific microorganisms that can selectively produce the desired enantiomer. This biotechnological approach is favored for its efficiency and environmental friendliness. The fermentation process is followed by extraction and purification steps to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-Amino-3-methylbutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, aldehydes, and substituted amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-Amino-3-methylbutane: The enantiomer of ®-(-)-2-Amino-3-methylbutane, which has different stereochemistry and biological activity.

    2-Amino-3-methylbutanoic acid: A related compound with an additional carboxyl group, used in different synthetic applications.

    2-Amino-2-methylbutane: A structural isomer with different chemical properties and reactivity.

Uniqueness

®-(-)-2-Amino-3-methylbutane is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals, where the stereochemistry of the compound plays a crucial role in the efficacy and safety of the final product.

Properties

IUPAC Name

(2R)-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZZAIIGWFLONA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34701-33-2
Record name (R)-(-)-3-Methyl-2-butylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034701332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(-)-2-Amino-3-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIMETHYLPROPYLAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9YGL88QKQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

This compound was prepared according to the procedure described in Example 11, first paragraph. 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)-benzonitrile (1 g, 4.1 mmol) and (±)-1,2-dimethylpropylamine (5 g, 57.4 mmol) in acetonitrile (125 mL) there was obtained after trituration with methanol 0.28 g (24%) of 4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile as a yellow solid: mp 222°-224° C.; 1HNMR (DMSO-d6): δ9.89 (br s, 1H), 7.78 (d, 2H), 7.73 (d, 1H), 7.59 (d, 2H), 3.98 (m, 1H), 1.76 (m, 1H), 1.19 (d, 3H), 0.90 (d, 3H), 0.89 (d, 3H). IR (KBr): 2980, 2240, 1799, 1660, 1600, 1565, 1525 cm-1 ; MS (m/z) 283 (M+).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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